molecular formula C9H14N4O2 B12905892 5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-48-9

5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one

Katalognummer: B12905892
CAS-Nummer: 77961-48-9
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: RWNKTLAHBIUHHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group at the 5th position and a tetrahydrofuran-2-ylmethylamino group at the 2nd position of the pyrimidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.

    Introduction of the Amino Group: The amino group is introduced at the 5th position through nucleophilic substitution reactions.

    Attachment of the Tetrahydrofuran-2-ylmethylamino Group: This step involves the reaction of the pyrimidinone core with tetrahydrofuran-2-ylmethylamine under controlled conditions to achieve the desired substitution at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and tetrahydrofuran-2-ylmethylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.

    Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2-(methylamino)pyrimidin-4(1H)-one: Lacks the tetrahydrofuran-2-yl group.

    5-Amino-2-(ethylamino)pyrimidin-4(1H)-one: Contains an ethyl group instead of the tetrahydrofuran-2-yl group.

    5-Amino-2-(propylamino)pyrimidin-4(1H)-one: Contains a propyl group instead of the tetrahydrofuran-2-yl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethylamino group in 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets or improve its solubility and stability.

Eigenschaften

CAS-Nummer

77961-48-9

Molekularformel

C9H14N4O2

Molekulargewicht

210.23 g/mol

IUPAC-Name

5-amino-2-(oxolan-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O2/c10-7-5-12-9(13-8(7)14)11-4-6-2-1-3-15-6/h5-6H,1-4,10H2,(H2,11,12,13,14)

InChI-Schlüssel

RWNKTLAHBIUHHV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CNC2=NC=C(C(=O)N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.